Didrovaltrate
Overview
Description
Mechanism of Action
Target of Action
Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .
Mode of Action
This compound exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of this compound is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-AT, this compound prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .
Result of Action
This compound has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by this compound can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .
Biochemical Analysis
Biochemical Properties
Didrovaltrate has been found to interact with various biomolecules. It blocks I (Ca-L) in a concentration-dependent manner and probably inhibits I (Ca-L) in its inactive state . This interaction may contribute to its cardiovascular effect .
Cellular Effects
This compound exhibits cytotoxic effects against human cancer cell lines . It has been reported that this compound and other compounds from the same plant showed powerful cytotoxicity to liver cancer cells .
Molecular Mechanism
It is known that this compound blocks I (Ca-L) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level by interacting with calcium channels, potentially inhibiting them in their inactive state .
Preparation Methods
Synthetic Routes and Reaction Conditions
Didrovaltrate can be synthesized through the esterification of valtrate, another valepotriate compound. The process involves the reaction of valtrate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound involves the extraction of valepotriates from the roots of Valeriana officinalis using solvents such as ethanol or methanol. The extract is then subjected to column chromatography to isolate this compound. The isolated compound is further purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Didrovaltrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: This compound can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: this compound oxide
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Didrovaltrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of valepotriates and their chemical properties.
Biology: Investigated for its potential effects on the central nervous system, particularly its sedative and anxiolytic properties.
Industry: Utilized in the production of herbal supplements and natural remedies for anxiety and insomnia.
Comparison with Similar Compounds
Similar Compounds
Valtrate: Another valepotriate with similar sedative and anxiolytic properties.
Isovaleric Acid: Shares a similar backbone structure and exhibits GABA-AT inhibiting activity.
Valerenic Acid: A sesquiterpene found in valerian with anxiolytic effects
Uniqueness
Didrovaltrate is unique among valepotriates due to its specific chemical structure, which includes an acetoxy group and a spirocyclopentapyran ring system. This structure contributes to its distinct pharmacological properties, including its potent inhibition of GABA aminotransferase and its cytotoxic effects against cancer cell lines .
Properties
IUPAC Name |
[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHROXLDZHUIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864825 | |
Record name | 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18296-45-2 | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 64 °C | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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